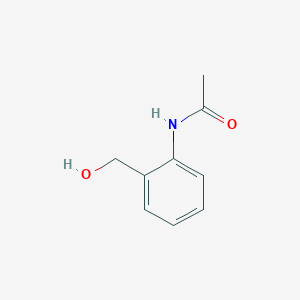

2-Acetamidobenzyl Alcohol

Übersicht

Beschreibung

2-Acetamidobenzyl alcohol is a chemical compound that is related to other compounds studied for their potential applications in medicinal chemistry and synthetic organic chemistry. Although the provided papers do not directly discuss 2-acetamidobenzyl alcohol, they involve related compounds and reactions that can shed light on the properties and synthesis of similar structures.

Synthesis Analysis

The synthesis of related compounds, such as 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones, involves reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride in ethanol–water, which suggests a potential pathway for synthesizing related structures to 2-acetamidobenzyl alcohol . Additionally, the use of 2,4-dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors indicates that similar protecting group strategies could be applicable in the synthesis of 2-acetamidobenzyl alcohol derivatives .

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzyl alcohol would consist of a benzyl alcohol moiety with an acetamide group attached to the aromatic ring. The studies on dimethylthexylsilyl 2-acetamido derivatives provide insights into the steric and electronic effects of substituents on the aromatic ring, which can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The grinding-induced reactions of 2-aminobenzyl alcohol with benzaldehyde derivatives to yield 3,1-benzoxazines demonstrate the reactivity of the benzyl alcohol moiety under mechanochemical conditions . This suggests that 2-acetamidobenzyl alcohol could potentially undergo similar condensation reactions with aldehydes in the presence of a catalyst like acetic acid.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-acetamidobenzyl alcohol are not discussed in the provided papers, the properties of related compounds can be inferred. For instance, the solubility, reactivity, and stability of the compound would be influenced by the presence of the acetamido group and the benzyl alcohol moiety. The protecting groups and substituents discussed in the synthesis of related compounds also play a significant role in the overall properties of the molecules .

Wissenschaftliche Forschungsanwendungen

More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates . In the past few years, a considerable number of publications on ADHs and the corresponding asymmetric biosynthesis have been documented and reviewed from various aspects .

In terms of alcohol chemistry in general, it plays a central role in driving scientific innovation and technological advancement . Through comprehensive exploration of synthesis methods, physical properties, chemical reactivity, and applications, researchers gain valuable insights .

-

Photocatalytic Splitting of Alcohols

- Field: Photocatalysis and Energy Production

- Application: Photocatalytic splitting of alcohols into hydrogen and the corresponding carbonyl compounds has potential applications in the production of clean H2 fuel and high-value chemicals using solar light as the sole energy input .

- Method: A highly efficient photocatalyst could be constructed for photocatalytic cooperative highly selective oxidation of benzyl alcohol to benzaldehyde and H2 production by confining atomically precise Pd6(SC12H25)12 clusters on CdS nanorods .

- Results: This dramatically enhanced the photocatalytic activity. Ultrafast transient absorption (TA) spectroscopy investigations disclosed that well-defined Pd6(SC12H25)12 clusters could assist the photo-generated charge separation of CdS nanorods .

-

Biotechnological Applications of Alcohol Dehydrogenases

- Field: Biotechnology

- Application: Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

- Method: More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .

- Results: In the past few years, a considerable number of publications on ADHs and the corresponding asymmetric biosynthesis have been documented and reviewed from various aspects .

-

Oxidation of Alcohols

- Field: Organic Chemistry

- Application: Alcohols can be oxidized to produce aldehydes, ketones, and carboxylic acids . This is a fundamental reaction in organic chemistry and has wide-ranging applications in the synthesis of various organic compounds .

- Method: The oxidation of alcohols is typically carried out using strong oxidizing agents . The specific method and conditions depend on the type of alcohol (primary, secondary, or tertiary) and the desired product .

- Results: The oxidation of a primary alcohol results in an aldehyde or a carboxylic acid, depending on the reaction conditions . Secondary alcohols are oxidized to ketones .

-

Alcohol Oxidases in Biotechnology

- Field: Biotechnology

- Application: Alcohol oxidases are enzymes that catalyze the oxidation of alcohols to the corresponding carbonyl compounds . They have potential applications in the biotechnological production of these compounds .

- Method: Alcohol oxidases work by transferring a hydride from the alcohol to an oxidizing agent, typically NAD(P)H . The resulting carbonyl compound can then be further processed or used as is .

- Results: The use of alcohol oxidases allows for the selective oxidation of alcohols under mild conditions . This can be advantageous in the production of sensitive compounds that might be degraded under harsher conditions .

Eigenschaften

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJHQXMAFMCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943234 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamidobenzyl Alcohol | |

CAS RN |

20939-77-9 | |

| Record name | 20939-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

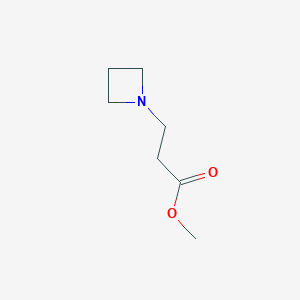

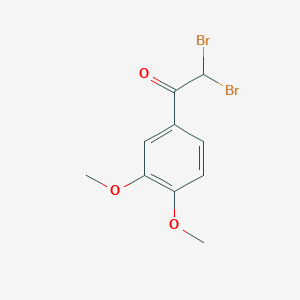

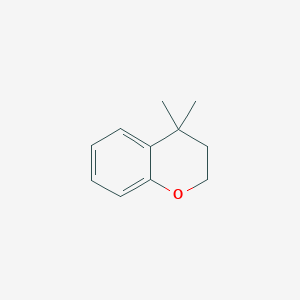

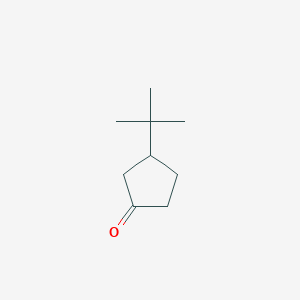

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)